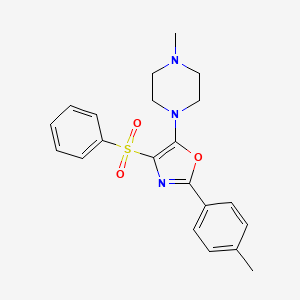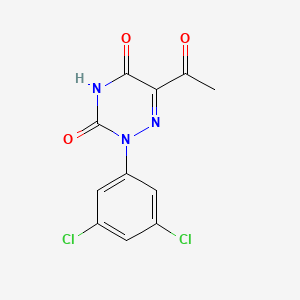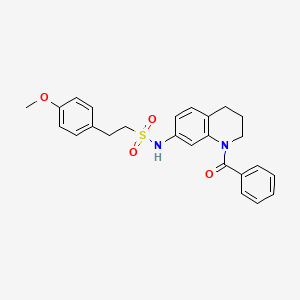
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative that is not directly mentioned in the provided papers. However, the papers discuss various urea derivatives with potential biological activities, such as antioxidant properties, enzyme inhibition, and antiacetylcholinesterase activity. These studies provide insights into the synthesis, molecular docking, and biological evaluation of urea derivatives, which can be relevant for understanding the compound .
Synthesis Analysis
The synthesis of urea derivatives is well-documented in the provided papers. For instance, Hunig's base catalyzed synthesis is used to create a series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives, which are structurally confirmed by spectral and elemental analysis . Similarly, the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas is reported, with a focus on the substitution pattern for tyrosine kinase inhibitors . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities among urea derivatives.
Molecular Structure Analysis
Molecular docking studies are a common approach to analyze the interactions between synthesized compounds and target proteins. In the case of the antioxidant and 2HCK enzyme growth inhibitors, molecular docking unveiled strong hydrogen bonding interactions with specific amino acid residues, which play a significant role in enzyme inhibition . Similarly, for the VEGFR-2 tyrosine kinase inhibitors, the molecular structure analysis provided a rationale for the potency of the compounds based on the presence of a thioether linker and the arylurea moiety in specific positions . These analyses suggest that the molecular structure of urea derivatives is crucial for their biological activity.
Chemical Reactions Analysis
The chemical reactions involving urea derivatives are centered around their potential as inhibitors for various enzymes. The antioxidant activity of urea/thiourea derivatives is compared with molecular docking, ADMET, QSAR, and bioactivity studies, showing a correlation with in vitro results . The antiangiogenesis evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas demonstrates their role as VEGFR-2 tyrosine kinase inhibitors, affecting endothelial cell proliferation, migration, and tube formation . These reactions highlight the therapeutic potential of urea derivatives in various biological pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their structural components. The conformational analysis of the synthesized compounds indicates that the spacer linking the amino and aryl units is crucial for effective binding with the target enzyme . The flexibility of the spacer, as well as the presence of specific substituents, can significantly affect the inhibitory activities of the compounds, as seen in the series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas . These properties are essential for optimizing the interaction between the compounds and their biological targets.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
The compound is utilized in the synthesis of saturated heterocycles, contributing to the development of new organic compounds with potential applications in pharmaceuticals and materials science. For example, research by Fülöp, Bernáth, and Sohár (1985) demonstrates the preparation of thiourea and urea derivatives leading to the formation of 2-phenylimino-1,3-oxazines, which are significant for their structural and electronic properties (Fülöp, Bernáth, & Sohár, 1985).
Molecular Interactions and Assembly
The compound's structural features facilitate the study of conformational adjustments and molecular assemblies, crucial for understanding molecular recognition and self-assembly processes. Phukan and Baruah (2016) explored the conformational adjustments in thiourea and urea derivatives, revealing insights into the formation of hydrogen-bonded synthons and their implications for molecular assembly (Phukan & Baruah, 2016).
Enzyme Inhibition and Biochemical Evaluation
Compounds containing urea and thiourea functionalities are investigated for their biochemical activities, such as enzyme inhibition. This area of research holds promise for the development of new therapeutic agents. Thakur et al. (2017) synthesized urea/thiourea derivatives and assessed their anticonvulsant activity, providing a foundation for further exploration in medicinal chemistry (Thakur, Deshmukh, Jha, & Kumar, 2017).
Material Science and Physical Properties
Research into the physical properties of compounds like 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea contributes to our understanding of material science, particularly in the design and development of new materials with specific characteristics. Studies such as those by Lloyd and Steed (2011) investigate the rheology and gelation properties of urea derivatives, highlighting their potential in creating materials with tunable physical properties (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-20-15(21)13-7-3-2-6-12(13)14(19-20)10-18-16(22)17-9-11-5-4-8-23-11/h2-8H,9-10H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTFDFGXLRQCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2508020.png)
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)


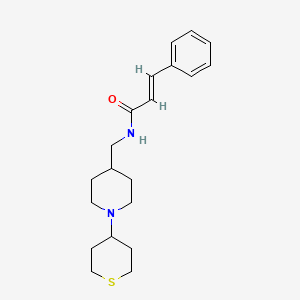
![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)
![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)
![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)
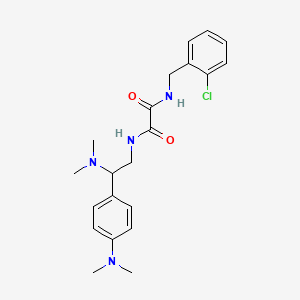
![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)
![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)
